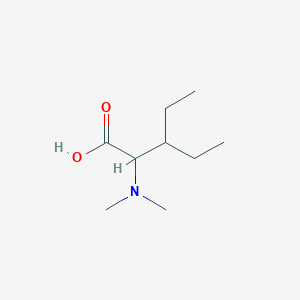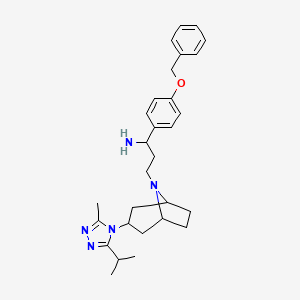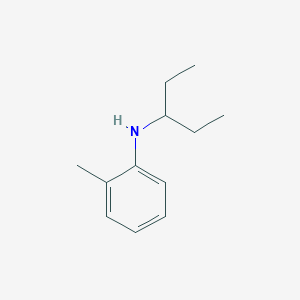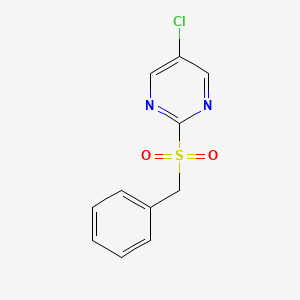
2-(Dimethylamino)-3-ethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 2-(diméthylamino)-3-éthylpentanoïque : est un composé chimique ayant la formule structurale suivante :
CH3−CH2−CH(CH3)−C(O)OH−N(CH3)2
Il contient un groupe amino (N(CH₃)₂) et un groupe acide carboxylique (COOH). Le composé est également connu sous d’autres noms, tels que acide 2-(diméthylamino)-3-éthylvalérique .
Méthodes De Préparation
Voies de synthèse : La synthèse de l’acide 2-(diméthylamino)-3-éthylpentanoïque implique plusieurs étapes. Une méthode courante est la réaction de la 3-éthylpent-4-én-2-one avec la diméthylamine . La réaction se produit par addition nucléophile au groupe carbonyle, suivie d’une acidification pour donner le produit final.
Production industrielle : Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des réactifs appropriés et des conditions optimisées. Les processus industriels spécifiques pour ce composé peuvent varier en fonction du fabricant.
Analyse Des Réactions Chimiques
Réactivité :
Oxydation : Le composé peut subir des réactions d’oxydation, convertissant le groupe alkyle en acide carboxylique ou en d’autres groupes fonctionnels.
Réduction : La réduction du groupe carbonyle peut donner des amines secondaires.
Substitution : Le groupe amino peut participer à des réactions de substitution.
Réactifs et conditions courants : Des réactifs comme les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et les catalyseurs acide/base sont couramment utilisés.
Principaux produits : Les principaux produits dépendent des conditions de réaction spécifiques. Par exemple :
- Oxydation : acide 2-(diméthylamino)-3-éthylpentanoïque ou ses dérivés.
- Réduction : amines secondaires.
- Substitution : divers dérivés substitués.
Applications De Recherche Scientifique
Médecine : Le composé peut avoir des applications pharmaceutiques en raison de sa structure unique et de son activité biologique potentielle.
Recherche chimique : Les chercheurs étudient sa réactivité et ses propriétés pour la conception et le développement de médicaments.
Industrie : Il pourrait servir de précurseur pour d’autres composés.
Mécanisme D'action
Le mécanisme d’action exact dépend du contexte. Le groupe amino peut interagir avec des récepteurs ou des enzymes cellulaires, affectant les processus biologiques.
Comparaison Avec Des Composés Similaires
Acide 2-diméthylaminobenzoïque : (CAS #: 1704-62-7) partage certaines similitudes structurales mais possède un cycle benzénique .
Diméthylamine : (CAS #: 124-40-3) n’a pas de groupe acide carboxylique et est une amine plus simple .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
DUAITSJTRXMSLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)


![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)

